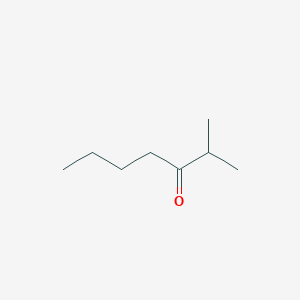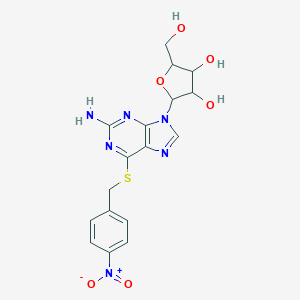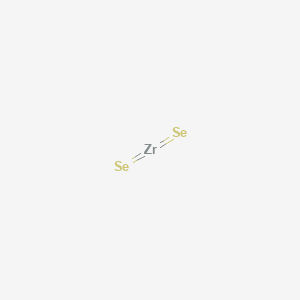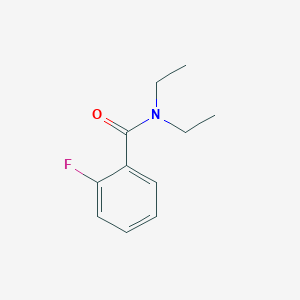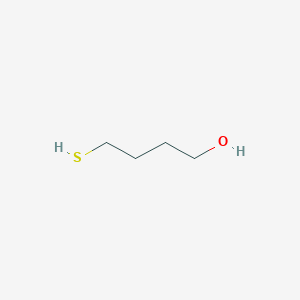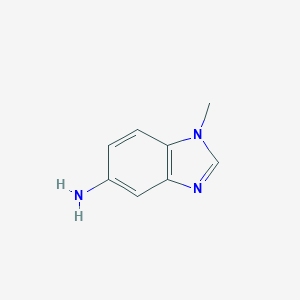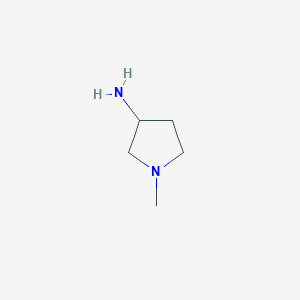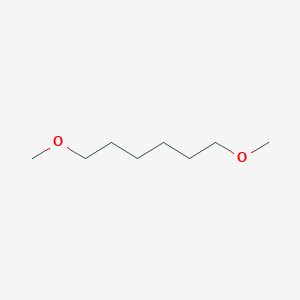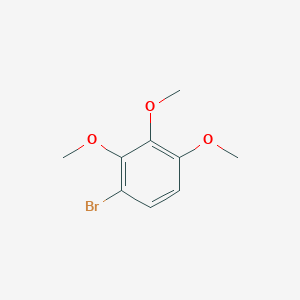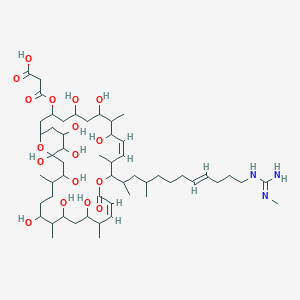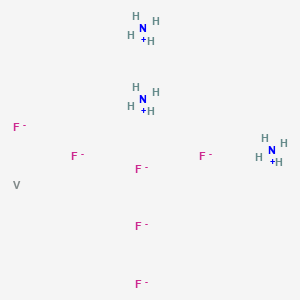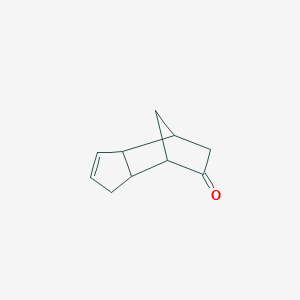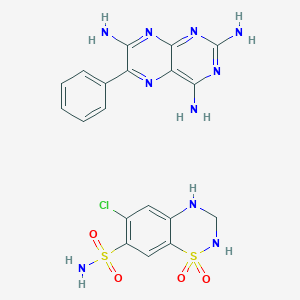
Triamterene and hydrochlorothiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamterene and hydrochlorothiazide are two drugs that are often used together to treat hypertension and edema. Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. These two drugs work together to increase urine output and decrease the amount of sodium and water in the body.
Mecanismo De Acción
Triamterene and hydrochlorothiazide work together to increase urine output and decrease the amount of sodium and water in the body. Hydrochlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased urine output and decreased blood volume. Triamterene works by blocking the exchange of sodium and potassium ions in the distal tubule and collecting duct of the kidney. This leads to increased potassium retention and decreased sodium retention.
Efectos Bioquímicos Y Fisiológicos
The combined use of triamterene and hydrochlorothiazide has several biochemical and physiological effects. These drugs can lower blood pressure, decrease fluid retention, and improve heart function. They can also lead to changes in electrolyte balance, including increased potassium retention and decreased sodium retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triamterene and hydrochlorothiazide have several advantages for lab experiments. These drugs are well-studied and have a known mechanism of action. They are also relatively easy to administer and can be used in combination with other drugs. However, there are also limitations to using these drugs in lab experiments. They can have variable effects depending on the dose and duration of treatment. They can also lead to changes in electrolyte balance, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on triamterene and hydrochlorothiazide. One area of interest is the use of these drugs in combination with other drugs to treat hypertension and other cardiovascular diseases. Another area of interest is the exploration of the effects of these drugs on electrolyte balance and fluid homeostasis. Finally, there is a need for further research on the long-term effects of these drugs on cardiovascular health and overall mortality.
Métodos De Síntesis
Triamterene and hydrochlorothiazide are both synthetic drugs that are produced in a laboratory. Triamterene is synthesized by reacting 2,4,7-triamino-6-phenylpteridine with 1,3,5-trichloro-2-nitrobenzene. Hydrochlorothiazide is synthesized by reacting 4-chloro-3-sulfamoylbenzoic acid with thionyl chloride.
Aplicaciones Científicas De Investigación
Triamterene and hydrochlorothiazide have been extensively studied in scientific research. These drugs have been used in both animal and human studies to explore their effects on blood pressure, urine output, and electrolyte balance. They have also been studied in combination with other drugs to explore their potential for treating various diseases and conditions.
Propiedades
Número CAS |
14124-50-6 |
|---|---|
Nombre del producto |
Triamterene and hydrochlorothiazide |
Fórmula molecular |
C19H19ClN10O4S2 |
Peso molecular |
551 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
Clave InChI |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canónico |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Otros números CAS |
14124-50-6 |
Sinónimos |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



